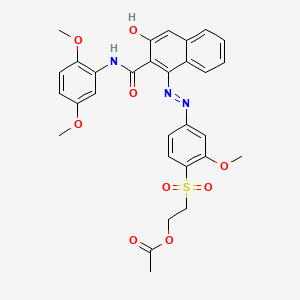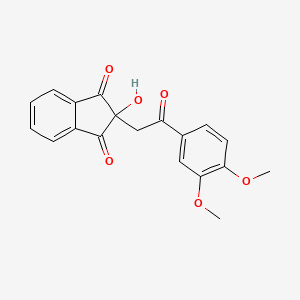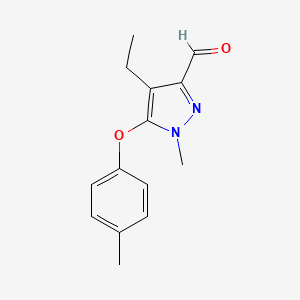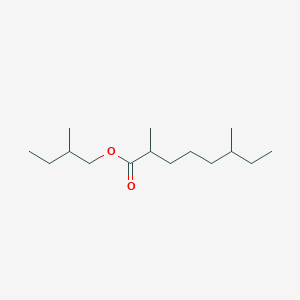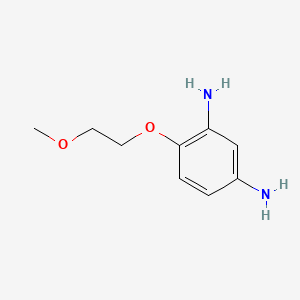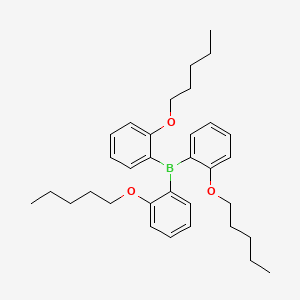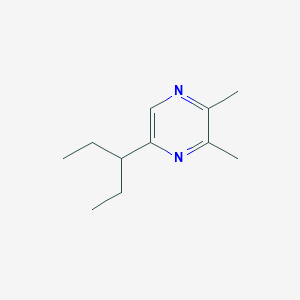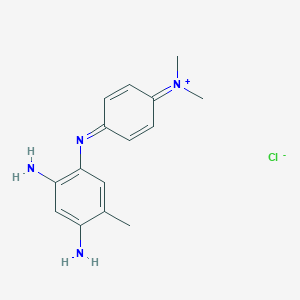
Toluylene blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluylene blue is synthesized through a series of chemical reactions involving aromatic amines and sulfur compounds. The process typically starts with the nitration of toluene to produce nitrotoluene, which is then reduced to toluidine. The toluidine is subsequently reacted with sulfur and other reagents to form the final dye compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Toluylene blue undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The dye can be reduced using reducing agents such as sodium borohydride or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of functional groups in the dye molecule, often using halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different staining properties and applications .
Scientific Research Applications
Toluylene blue has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator in various chemical reactions.
Medicine: this compound is used in clinical diagnostics to identify dysplasia and carcinoma in tissues.
Mechanism of Action
Toluylene blue exerts its effects by binding to acidic tissue components, such as nucleic acids and polysaccharides. The dye’s metachromatic properties allow it to change color depending on the chemical environment, which enhances the contrast in stained tissues . The molecular targets include DNA and RNA, where the dye intercalates between the nucleic acid bases, providing a clear visualization of cell structures .
Comparison with Similar Compounds
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A dye used in combination with methylene blue for staining purposes.
Crystal Violet: A triphenylmethane dye used for similar applications but with different chemical properties.
Uniqueness of Toluylene Blue: this compound is unique due to its high affinity for nucleic acids and its ability to provide sharp contrast in stained tissues. Its metachromatic properties make it particularly valuable for distinguishing between different tissue components, which is not as pronounced in some of the similar compounds .
Properties
CAS No. |
97-26-7 |
|---|---|
Molecular Formula |
C15H19ClN4 |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C15H18N4.ClH/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;/h4-9H,1-3H3,(H3,16,17);1H |
InChI Key |
SRAVWPVICTXESG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


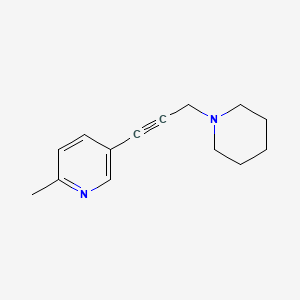
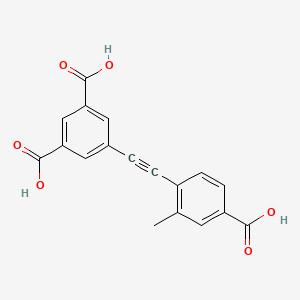
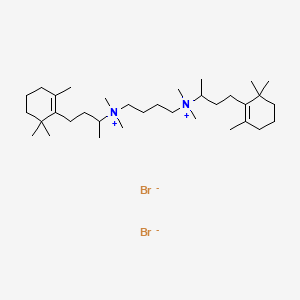
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
